

# Application Notes and Protocols for Upamostat Administration in Mice

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## Compound of Interest

Compound Name: Wx-671

Cat. No.: B2806328

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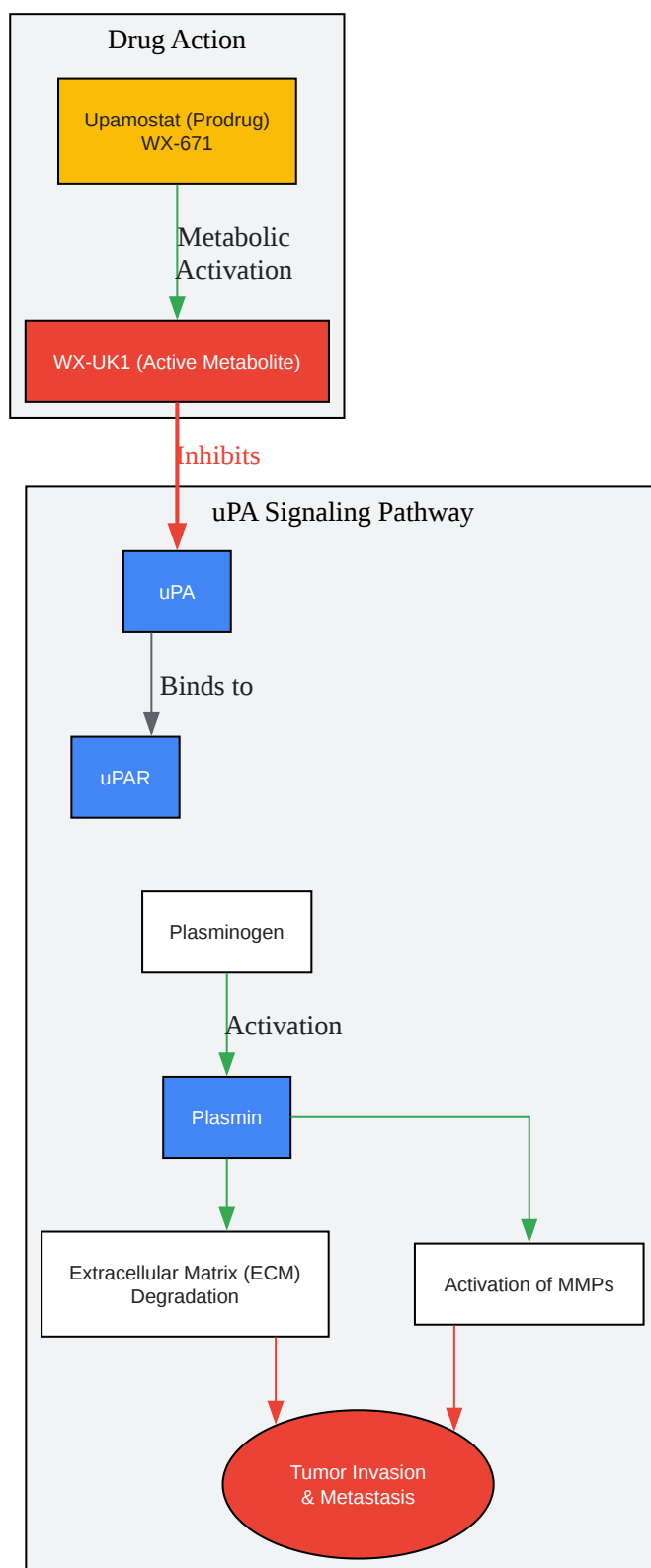
## Introduction

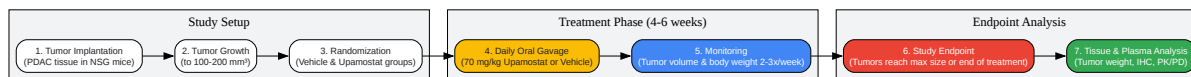
Upamostat, also known as **WX-671**, is an orally bioavailable prodrug of the potent serine protease inhibitor, WX-UK1.[1] Primarily investigated for its role in oncology, Upamostat's mechanism of action centers on the inhibition of the urokinase-type plasminogen activator (uPA) system, a key player in tumor invasion and metastasis.[1] Its active metabolite, WX-UK1, also demonstrates inhibitory activity against other trypsin-like serine proteases, suggesting a broader therapeutic potential.[2] Preclinical studies in various animal models have demonstrated the efficacy of Upamostat in curbing tumor growth and metastasis.[1][3] These notes provide a comprehensive overview of Upamostat administration in mice, including detailed experimental protocols, quantitative data summaries, and visualizations of the relevant biological pathways and experimental workflows.

## Mechanism of Action

Upamostat is converted in the body to its active form, WX-UK1, which is a potent inhibitor of several serine proteases.[2] The primary target is the urokinase-type plasminogen activator (uPA).[4] The binding of uPA to its receptor (uPAR) on the cell surface initiates a proteolytic cascade, converting plasminogen to plasmin. Plasmin, a broad-spectrum protease, degrades components of the extracellular matrix (ECM) and activates matrix metalloproteinases (MMPs), which further facilitates cancer cell invasion and metastasis.[4] By inhibiting uPA, WX-UK1 effectively halts this cascade.[1] Additionally, WX-UK1 inhibits other serine proteases, such as

trypsin, which can modulate signaling pathways like the Protease-Activated Receptor 2 (PAR2) pathway, implicated in inflammation and cancer progression.[4]





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